Regioselective Reactivity: C6 Bromine as a Cross-Coupling Handle
The C6 bromine atom in 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one enables specific, high-value cross-coupling reactions that are not possible with the non-brominated analog (pyrrolo[1,2-a]pyrazin-1(2H)-one) or other regioisomers. For example, the Genentech patent explicitly utilizes 6-bromo-3-(4-methoxy-phenyl)-2H-pyrrolo[1,2-a]pyrazin-1-one as a key intermediate, demonstrating the bromine's role in subsequent modifications [1]. This regioselective reactivity is a primary differentiator for procurement, as it directly enables the synthesis of specific, complex molecular architectures.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | C6 Bromine atom enables Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution. |
| Comparator Or Baseline | Pyrrolo[1,2-a]pyrazin-1(2H)-one (non-brominated) |
| Quantified Difference | Reactivity: The C6 position in the non-brominated compound is a C-H bond, which is significantly less reactive and requires harsh, non-selective conditions for functionalization. |
| Conditions | Standard cross-coupling reaction conditions as exemplified in patent literature [1]. |
Why This Matters
The bromine atom provides a regioselective handle for derivatization, which is essential for building focused libraries of bioactive compounds and is a key selection criterion over non-halogenated cores.
- [1] Genentech, Inc. US Patent 8,841,299 B2. Substituted pyrrolo[1,2-a]pyrazines as tankyrase inhibitors. September 23, 2014. View Source
